molecular formula C13H20O8 B7910439 (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol;hydrate

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol;hydrate

Cat. No.: B7910439
M. Wt: 304.29 g/mol
InChI Key: MQXZRROMQPIKCT-ADMBVFOFSA-N
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Description

The compound (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol;hydrate is a complex organic molecule with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a phenoxy group, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol;hydrate typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the oxane ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.

    Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.

    Attachment of the phenoxy group: The phenoxy group is typically introduced via a nucleophilic aromatic substitution reaction, using a phenol derivative and a suitable leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yields.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to obtain the pure compound.

    Quality control: Implementing rigorous testing protocols to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

The compound (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol;hydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (pyridinium chlorochromate).

    Reduction: The compound can be reduced to form alcohols or alkanes using reagents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, PCC, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Phenol derivatives, suitable leaving groups like halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

The compound (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol;hydrate has numerous applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol;hydrate exerts its effects involves several molecular targets and pathways:

    Enzyme inhibition: The compound can inhibit specific enzymes, affecting various biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Antioxidant activity: The compound can scavenge free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(phenoxy)oxane-3,4,5-triol
  • (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol

Uniqueness

The presence of multiple hydroxyl groups and a phenoxy group in (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol;hydrate makes it unique compared to similar compounds. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-(hydroxymethyl)phenoxy]oxane-3,4,5-triol;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O7.H2O/c14-5-7-1-3-8(4-2-7)19-13-12(18)11(17)10(16)9(6-15)20-13;/h1-4,9-18H,5-6H2;1H2/t9-,10-,11+,12-,13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXZRROMQPIKCT-ADMBVFOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2C(C(C(C(O2)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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